molecular formula C16H14O5 B14809893 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol

9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol

Cat. No.: B14809893
M. Wt: 286.28 g/mol
InChI Key: RTUPRHIHXSAWDP-GFCCVEGCSA-N
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Description

9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-g

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furocoumarin core: This step involves the cyclization of a suitable precursor to form the furocoumarin skeleton.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the butenyl side chain: The butenyl side chain is attached via an alkylation reaction, using reagents such as allyl bromide or allyl chloride.

Industrial Production Methods

Industrial production of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: It can intercalate into DNA, disrupting its structure and function.

    Inhibit enzymes: The compound can inhibit various enzymes, affecting metabolic pathways.

    Induce apoptosis: It can trigger programmed cell death in certain cell types, making it a potential anticancer agent.

Comparison with Similar Compounds

9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

    Psoralen: Another furocoumarin with similar DNA-binding properties.

    Bergapten: Known for its phototoxic effects and used in phototherapy.

    Xanthotoxin: Used in the treatment of skin disorders like vitiligo and psoriasis.

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

9-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m1/s1

InChI Key

RTUPRHIHXSAWDP-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)[C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

Origin of Product

United States

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